

# Thermochemical Data for the Formation of Potassium Sulfide: A Technical Guide

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## Compound of Interest

Compound Name: POTASSIUM SULFIDE

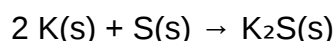
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This guide provides a comprehensive overview of the thermochemical data associated with the formation of **potassium sulfide** ( $K_2S$ ). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the thermodynamic properties and the experimental methodologies used to determine them.

## Quantitative Thermochemical Data

The formation of **potassium sulfide** from its constituent elements in their standard states is represented by the following reaction:



The key thermodynamic parameters for this reaction at standard conditions (298.15 K and 1 bar) are summarized below. It is important to note that values can vary slightly across different literature sources due to variations in experimental techniques and data analysis.

Table 1: Standard Thermochemical Data for **Potassium Sulfide** ( $K_2S$ ) Formation at 298.15 K

Thermodynamic Quantity	Symbol	Value (Solid Phase)	Reference(s)
Standard Enthalpy of Formation	$\Delta H_f^\circ$	-406.2 kJ·mol <sup>-1</sup>	[1][2]
		-380.7 kJ·mol <sup>-1</sup>	[3][4]
		-364 ± 12 kJ·mol <sup>-1</sup>	[5]
Standard Gibbs Free Energy of Formation	$\Delta G_f^\circ$	-392.4 kJ·mol <sup>-1</sup>	[1][2]
		-364.0 kJ·mol <sup>-1</sup>	[3][4]
Standard Molar Entropy	$S^\circ$	105.0 J·mol <sup>-1</sup> ·K <sup>-1</sup>	[1][2][3][4]

Note: The values of -406.2 kJ·mol<sup>-1</sup> for  $\Delta H_f^\circ$  and -392.4 kJ·mol<sup>-1</sup> for  $\Delta G_f^\circ$  are frequently cited and are based on precise fluorine bomb calorimetry experiments.[2][6]

## Experimental Protocols

The determination of accurate thermochemical data requires meticulous experimental procedures. The primary methods cited for **potassium sulfide** are fluorine bomb calorimetry and Knudsen effusion mass spectrometry. A prerequisite for these measurements is the synthesis of a pure, anhydrous sample.

### 2.1 Laboratory Synthesis of Anhydrous Potassium Sulfide

For accurate calorimetric measurements, a high-purity sample is essential. The standard laboratory method for preparing pure, anhydrous **potassium sulfide** involves the direct reaction of elemental potassium and sulfur in a solvent of anhydrous liquid ammonia at approximately -33°C.[1][2]

- Reaction:  $2K + S \rightarrow K_2S$
- Methodology: The reaction is conducted in liquid ammonia to facilitate the mixing of reactants while preventing oxidation and the immediate, vigorous hydrolysis that occurs in

the presence of water.[1][2] This method can achieve yields exceeding 95%.[1] The resulting product is a colorless crystalline solid.[2]

## 2.2 Fluorine Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume, which allows for the calculation of the change in internal energy ( $\Delta U$ ).[7][8] From this, the standard enthalpy of formation ( $\Delta H_f^\circ$ ) can be determined. For highly reactive inorganic compounds like  $K_2S$ , fluorine gas is used as the oxidant instead of oxygen.

- Principle: A precisely weighed sample of  $K_2S$  is placed in a robust, sealed container (the "bomb"). The bomb is purged and filled with an excess of fluorine gas under pressure. The bomb is then submerged in a known quantity of water within an insulated container (the calorimeter). The sample is ignited, and the heat released by the exothermic reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase.
- Experimental Workflow:
  - Sample Preparation: A pellet of pure, anhydrous  $K_2S$  of known mass is prepared.
  - Bomb Assembly: The sample is placed in a crucible inside the steel bomb. The bomb is sealed and pressurized with high-purity fluorine gas.
  - Calorimetry: The bomb is placed in the calorimeter. The system is allowed to reach thermal equilibrium.
  - Ignition: The sample is ignited by passing an electric current through a fuse wire.
  - Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after the reaction until a final equilibrium temperature is reached.
  - Data Analysis: The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions. The change in internal energy ( $\Delta U$ ) for the reaction is calculated.

- Enthalpy Calculation: The standard enthalpy of formation ( $\Delta H_f^\circ$ ) is derived from the experimental  $\Delta U$  value, accounting for the change in the number of moles of gas in the reaction ( $\Delta n_{\text{gas}}RT$ ) and applying Hess's Law with the known enthalpies of formation of the reaction products (e.g., KF and SF<sub>6</sub>).

## 2.3 Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressure of a substance.[9][10][11] This data can then be used in conjunction with the second-law and third-law methods of thermodynamics to determine enthalpies of sublimation or formation.

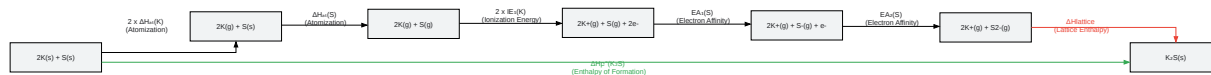
- Principle: A sample of the substance is placed in a thermally stable, non-reactive container known as a Knudsen cell.[12] The cell is heated in a high-vacuum chamber, causing the sample to vaporize. The vapor effuses as a molecular beam through a small orifice in the cell lid. This beam is then analyzed by a mass spectrometer, which identifies the gaseous species and measures their intensities. The ion intensities are correlated to the partial pressures of the species within the cell.
- Experimental Workflow:
  - Sample Loading: A sample of K<sub>2</sub>S is loaded into the Knudsen cell (e.g., made of graphite or alumina).[5]
  - System Evacuation: The entire apparatus is placed under a high vacuum to ensure that the mean free path of the molecules is longer than the dimensions of the cell orifice.
  - Heating and Effusion: The cell is heated to a precise, stable temperature. The vapor in equilibrium with the solid sample effuses through the orifice.
  - Mass Spectrometry: The effusing molecular beam enters the ion source of a mass spectrometer, where the gaseous species are ionized (typically by electron impact).
  - Ion Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum. The intensity of each ion signal is proportional to the partial pressure of its neutral precursor in the cell.

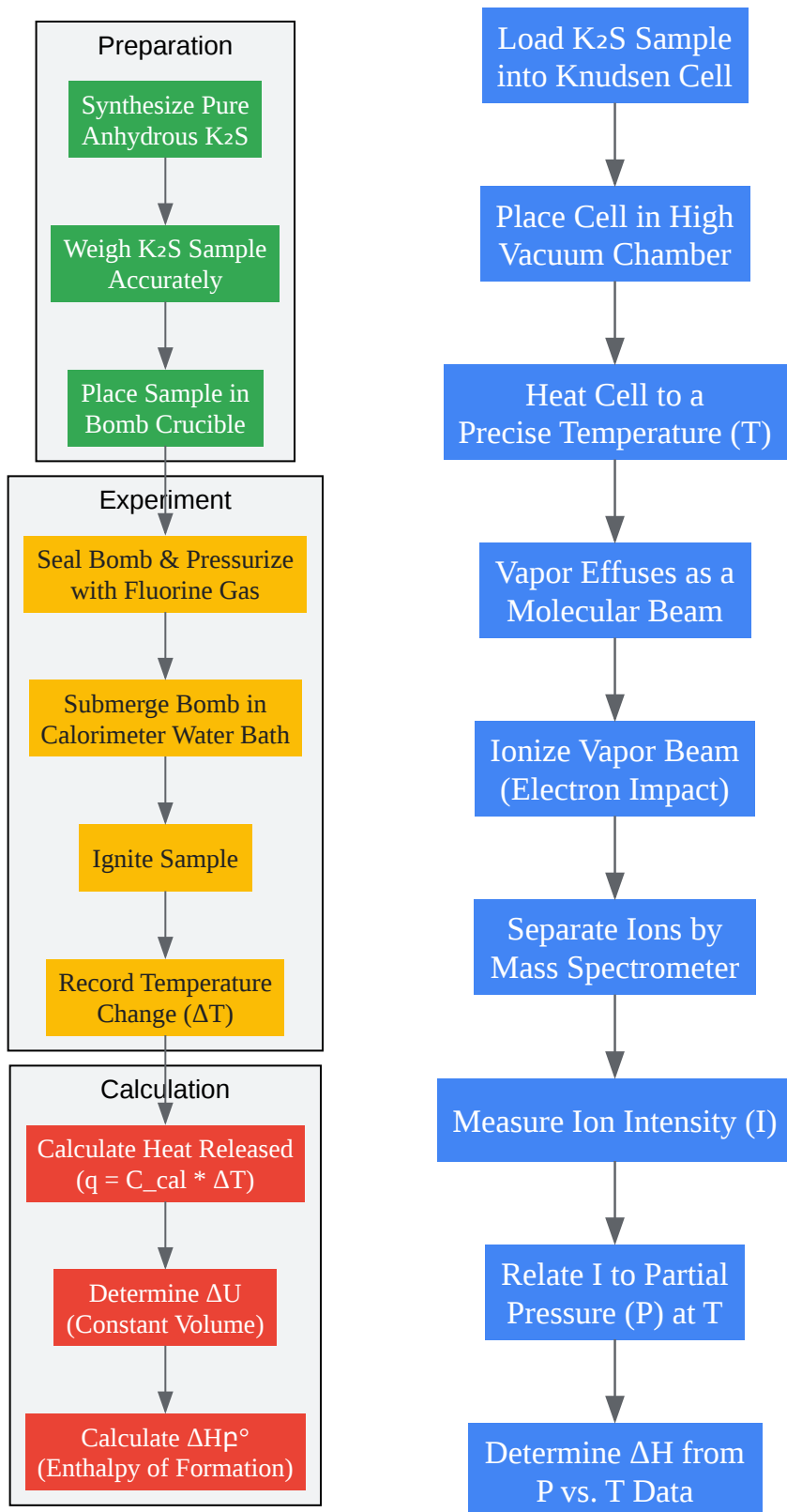
- Data Analysis: By measuring the ion intensities as a function of temperature, the Clausius-Clapeyron equation can be used to determine the enthalpy of sublimation. A third-law analysis, incorporating entropy data, can also be used to calculate the enthalpy of formation.[5] Studies on  $K_2S$  have shown that it decomposes upon heating, yielding potassium vapor ( $K(g)$ ) and potassium polysulfides ( $K_2S_x$ ) in the solid residue.[5]

## Visualizations

### 3.1 Born-Haber Cycle for **Potassium Sulfide**

The Born-Haber cycle is a theoretical construct based on Hess's Law that relates the enthalpy of formation of an ionic compound to the energies of the intermediate steps required to form the gaseous ions from the elements and the lattice energy of the solid.





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